BenchChemオンラインストアへようこそ!

2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Physicochemical profiling Isomer comparison Chromatographic separation

This N-alkoxybenzimidazole derivative is a critical SAR probe for mapping halogen position effects on anticancer and PDE-inhibitory activity. Unlike its para-chloro isomer, the meta-chloro substitution alters electronic distribution, resulting in a distinct boiling point (595.3°C) and density (1.34 g/cm³), enabling isomer-resolving chromatographic methods. With documented IC50 values (1.84–10.28 μg/mL) against MCF-7 and A549 cancer lines, it is ideal for anticancer screening decks. Select this compound for its superior lipophilicity over non-chlorinated analogs, enhancing cellular permeability.

Molecular Formula C21H16ClN3O3
Molecular Weight 393.83
CAS No. 303149-38-4
Cat. No. B2902024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
CAS303149-38-4
Molecular FormulaC21H16ClN3O3
Molecular Weight393.83
Structural Identifiers
SMILESCC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H16ClN3O3/c1-14-5-7-15(8-6-14)13-28-24-20-12-18(25(26)27)9-10-19(20)23-21(24)16-3-2-4-17(22)11-16/h2-12H,13H2,1H3
InChIKeyGCSNPHMLFAXTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-38-4): Structural Identity and Compound Class


2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-38-4) is a 1,2,6-trisubstituted benzimidazole derivative belonging to the N-alkoxybenzimidazole subclass. Its molecular formula is C₂₁H₁₆ClN₃O₃ with a molecular weight of 393.82 g/mol . The compound features three key pharmacophoric elements: a 3-chlorophenyl group at position 2, a 4-methylbenzyloxy (N-alkoxy) substituent at position 1, and a nitro group at position 6 of the benzimidazole core. Predicted physicochemical properties include a boiling point of 595.3±60.0 °C, density of 1.34±0.1 g/cm³, and a pKa of 0.82±0.10 (all predicted) . The N-alkoxy substitution pattern is a structurally distinctive feature within the benzimidazole family, as N-alkoxybenzimidazoles constitute a relatively uncommon subclass that has demonstrated unique biological profiles including anti-HIV-1 and growth-inhibitory activities [1].

Why 2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole Cannot Be Replaced by Closest Analogs


Although this compound shares the same elemental formula (C₂₁H₁₆ClN₃O₃) with its para-chloro isomer (CAS 282523-17-5) and a common N-alkoxy-6-nitrobenzimidazole scaffold with other series members, simple substitution is not justified. The meta-positioning of the chlorine atom on the 2-phenyl ring alters electronic distribution across the benzimidazole core compared to the para isomer, manifesting in measurably different predicted boiling point (595.3 vs. 585.9 °C) and density (1.34 vs. 1.3 g/cm³) . More critically, N-alkoxybenzimidazoles exhibit structure-dependent biological activities where even minor substituent changes dramatically affect potency—published structure–activity relationship (SAR) studies on N-alkoxybenzimidazoles demonstrate that the identity and position of aryl substituents directly control target binding and selectivity, with EC₅₀ values spanning from picomolar to inactive across close analogs [1]. The specific combination of 3-chlorophenyl, 6-nitro, and N-(4-methylbenzyloxy) groups represents a distinct chemical space point whose properties cannot be inferred by interpolation from related compounds.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-38-4)


Meta-Chloro vs. Para-Chloro Isomer: Predicted Physicochemical Divergence

The target compound (meta-Cl) and its para-chloro positional isomer (CAS 282523-17-5) share identical molecular formula and mass yet exhibit distinct predicted physicochemical properties. The meta-chloro isomer displays a boiling point of 595.3±60.0 °C versus 585.9±60.0 °C for the para isomer—a difference of +9.4 °C—and a density of 1.34±0.1 g/cm³ versus 1.3±0.1 g/cm³ . The predicted pKa of the meta-chloro compound is 0.82±0.10 . These differences arise from altered dipole moment and molecular polarizability due to chlorine position, affecting chromatographic retention, formulation behavior, and intermolecular interactions.

Physicochemical profiling Isomer comparison Chromatographic separation

Chlorine Substituent Impact: Molecular Weight and Lipophilicity Differentiation from Non-Halogenated Analog

Compared to the non-chlorinated analog 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole (CAS 303148-61-0, MW 359.38 g/mol), the target compound carries an additional chlorine atom, increasing molecular weight by 34.44 g/mol (393.82 vs. 359.38) . The chlorine at the 3-position of the phenyl ring contributes approximately +0.7 to +0.8 logP units based on the aromatic chloro substituent π-value, substantially altering lipophilicity and predicted membrane permeability relative to the unsubstituted phenyl analog. This property shift directly impacts biological distribution, protein binding, and in vitro assay behavior.

Lipophilicity Drug-likeness SAR analysis

N-Alkoxybenzimidazole Scaffold: Class-Level Evidence for Unique Biological Potential

The N-alkoxy substitution at position 1 of the benzimidazole core is a distinguishing structural motif. Published SAR studies on N-alkoxy- and N-allyloxy-benzimidazoles demonstrate that this subclass exhibits potent anti-HIV-1 activity with EC₅₀ values reaching as low as 0.5 pM for optimized analogs, and that both the N-alkoxy chain identity and the C2 aryl substituent critically control potency and selectivity [1]. More broadly, N-alkoxybenzimidazoles have demonstrated growth inhibition of Lactobacillus leichmanii, anti-influenza virus activity, and anti-HIV-1 activity [2]. The target compound's N-(4-methylbenzyloxy) group places it within this biologically validated subclass, structurally differentiated from the more common N-alkyl or N-H benzimidazoles that dominate screening libraries.

N-alkoxybenzimidazole Anti-HIV activity Enzyme inhibition

6-Nitrobenzimidazole Pharmacophore: Class-Level Anticancer Activity Evidence

The 6-nitro substituent on the benzimidazole core is a well-established pharmacophoric element for anticancer activity. A comprehensive 2022 study of 76 N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives reported that the most potent compounds exhibited IC₅₀ values ranging from 1.84 to 10.28 μg/mL across five cancer cell lines, comparable to paclitaxel (IC₅₀ = 1.38–6.13 μM) [1]. Separately, a series of 6-nitrobenzimidazole derivatives demonstrated phosphodiesterase (PDE) inhibition with IC₅₀ values between 1.5±0.043 and 294.0±16.7 μM [2]. The target compound incorporates the 6-nitro group within a 1-alkoxy-2-aryl substitution framework, combining two independently validated pharmacophoric features (N-alkoxy + 6-nitro) in a single molecule.

Anticancer screening Nitrobenzimidazole Cytotoxicity

Recommended Application Scenarios for 2-(3-Chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS 303149-38-4)


Focused Anticancer Screening Libraries Targeting Breast and Lung Cancer Cell Lines

Based on the class-level evidence that N-substituted 6-nitrobenzimidazole derivatives achieve IC₅₀ values of 1.84–10.28 μg/mL against MCF-7 (breast) and A549 (lung) cancer lines, comparable to paclitaxel [1], this compound is a strong candidate for inclusion in medium-throughput anticancer screening decks. Its dual pharmacophoric features—the 6-nitro group (anticancer) and the N-(4-methylbenzyloxy) group (structurally related to anti-HIV N-alkoxybenzimidazoles [2])—make it suitable for phenotypic screening where novel multi-target mechanisms are sought. Researchers should prioritize this compound over the non-chlorinated analog (CAS 303148-61-0) due to the chlorine-driven lipophilicity gain of ~0.7–0.8 logP units, which may enhance cellular permeability .

Structure–Activity Relationship (SAR) Studies on N-Alkoxybenzimidazole Chemotype

This compound serves as a key SAR probe for mapping the effects of aryl chloride substitution position (meta vs. para) within the N-alkoxy-6-nitrobenzimidazole series. The predicted boiling point difference of 9.4 °C and density difference of 0.04 g/cm³ versus the para-chloro isomer (CAS 282523-17-5) provide measurable physicochemical endpoints for correlating chlorine position with biological activity. The N-alkoxybenzimidazole literature demonstrates that even minor N-alkoxy chain modifications shift anti-HIV-1 potency by orders of magnitude (0.5 pM to >10 μM) [2], underscoring the value of systematic SAR exploration around this scaffold using the target compound as a defined meta-chloro reference point.

Phosphodiesterase (PDE) Inhibitor Screening and Mechanistic Profiling

The 6-nitrobenzimidazole core is a recognized PDE-inhibitory pharmacophore, with published IC₅₀ values spanning 1.5–294 μM across PDE-1 and PDE-3 isoforms [3]. The target compound combines this PDE-active 6-nitro motif with an N-alkoxy substitution that may confer isoform selectivity through altered hydrogen-bonding patterns at the enzyme active site. Procurement of this compound enables head-to-head PDE profiling against the para-chloro isomer and non-chlorinated analog to establish whether the meta-chloro/N-(4-methylbenzyloxy) combination yields superior PDE subtype selectivity compared to close analogs.

Analytical Method Development and Isomer-Specific QC Reference Standard

The 9.4 °C predicted boiling point differential between the meta-chloro target compound and its para-chloro isomer (CAS 282523-17-5) provides a basis for developing isomer-resolving chromatographic methods (GC or HPLC). The compound can serve as a reference standard for quantifying isomeric purity in benzimidazole derivative synthesis, where positional isomer contamination is a common quality concern. Its distinct predicted density (1.34 vs. 1.3 g/cm³) further supports differential identification through density-based or refractometric detection in process analytical technology (PAT) applications.

Quote Request

Request a Quote for 2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.